molecular formula C8H19ClN2 B13652627 (R)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride

(R)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride

Cat. No.: B13652627
M. Wt: 178.70 g/mol
InChI Key: CGZZNQSQBVIOEK-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride is a chiral amine compound with a pyrrolidine ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to interact with different molecular targets, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride typically involves the reaction of pyrrolidine derivatives with isopropyl and methyl groups. One common method includes the reductive amination of pyrrolidine with isopropylamine and formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often involve the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of ®-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

®-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential effects on neurotransmitter systems and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its use in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation is often mediated through binding to the active site of the receptor, altering its conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride: The enantiomer of the compound, with different stereochemistry.

    N-Methylpyrrolidine: A simpler analog without the isopropyl group.

    N-Isopropylpyrrolidine: Lacks the methyl group on the nitrogen atom.

Uniqueness

®-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride is unique due to its chiral nature and the presence of both isopropyl and methyl groups on the nitrogen atom. This combination of features allows for specific interactions with molecular targets, making it valuable for research and therapeutic applications.

Properties

Molecular Formula

C8H19ClN2

Molecular Weight

178.70 g/mol

IUPAC Name

(3R)-N-methyl-N-propan-2-ylpyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C8H18N2.ClH/c1-7(2)10(3)8-4-5-9-6-8;/h7-9H,4-6H2,1-3H3;1H/t8-;/m1./s1

InChI Key

CGZZNQSQBVIOEK-DDWIOCJRSA-N

Isomeric SMILES

CC(C)N(C)[C@@H]1CCNC1.Cl

Canonical SMILES

CC(C)N(C)C1CCNC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.